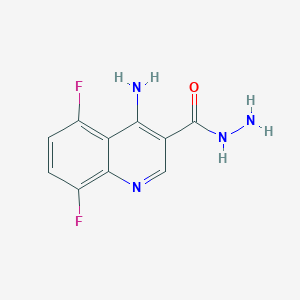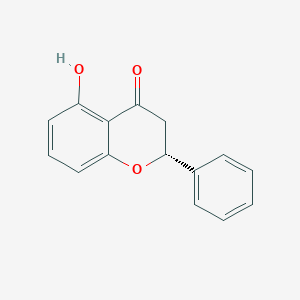
(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Hydroxy-2-phenylchroman-4-one is a chiral flavonoid compound known for its diverse biological activities. This compound is part of the flavonoid family, which is widely recognized for its antioxidant, anti-inflammatory, and anticancer properties. The structure of ®-5-Hydroxy-2-phenylchroman-4-one includes a chroman ring system with a hydroxyl group at the 5-position and a phenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxy-2-phenylchroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2’-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by reduction and resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of ®-5-Hydroxy-2-phenylchroman-4-one often involves the use of biocatalysts to achieve enantioselective synthesis. Enzymatic resolution using lipases or other enzymes can be employed to separate the enantiomers, providing a more sustainable and efficient method for large-scale production.
化学反応の分析
Types of Reactions
®-5-Hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chroman ring can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenylchroman-4-one derivatives.
科学的研究の応用
®-5-Hydroxy-2-phenylchroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of ®-5-Hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
類似化合物との比較
Similar Compounds
(S)-5-Hydroxy-2-phenylchroman-4-one: The enantiomer of ®-5-Hydroxy-2-phenylchroman-4-one, which may exhibit different biological activities.
5-Hydroxyflavone: Lacks the phenyl group at the 2-position but shares similar antioxidant properties.
2-Phenylchroman-4-one: Lacks the hydroxyl group at the 5-position, resulting in different chemical reactivity and biological activity.
Uniqueness
®-5-Hydroxy-2-phenylchroman-4-one is unique due to its specific chiral configuration, which can significantly influence its interaction with biological targets and its overall pharmacological profile. The presence of both the hydroxyl and phenyl groups contributes to its diverse range of chemical reactivity and biological activities.
特性
CAS番号 |
827313-95-1 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
(2R)-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2/t14-/m1/s1 |
InChIキー |
CRWQDRUCLPDWEK-CQSZACIVSA-N |
異性体SMILES |
C1[C@@H](OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
正規SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


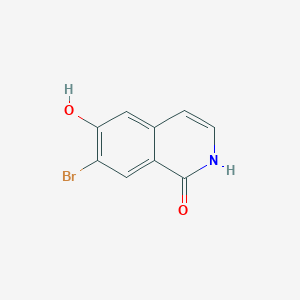
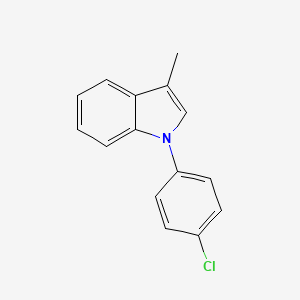

![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)
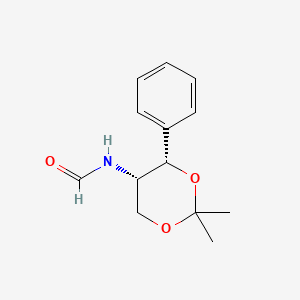
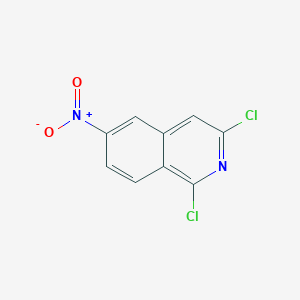
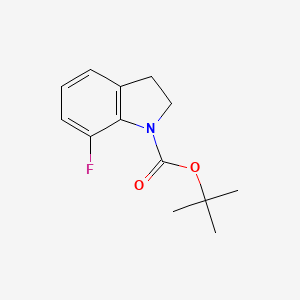

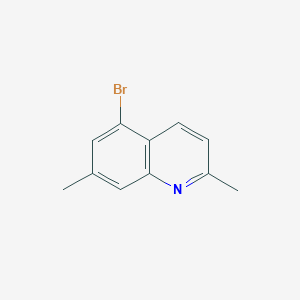
![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)

![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)
